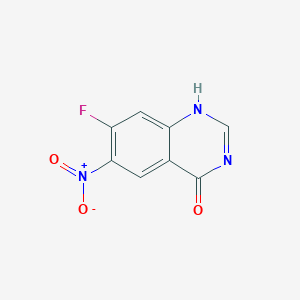

7-Fluoro-6-nitroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-fluoro-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAEMSZEIGQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427688 | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-69-3 | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-6-nitroquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Fluoro-6-nitroquinazolin-4(3H)-one. This compound serves as a pivotal building block in the development of targeted cancer therapeutics, particularly multi-targeted Raf kinase inhibitors.

Core Chemical Properties

This compound is a solid, appearing as a light yellow to orange powder.[1] Its chemical structure is characterized by a quinazolinone core, functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 162012-69-3 | [1][2] |

| Molecular Formula | C₈H₄FN₃O₃ | [1][3] |

| Molecular Weight | 209.13 g/mol | [1] |

| Melting Point | 288 °C (decomposes) | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Purity (by HPLC) | >98.0% | [1] |

| Storage | Room temperature, sealed in a dry, dark place | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of 7-Fluoroquinazolin-4(3H)-one.[3] An alternative pathway involves the cyclization of 2-amino-4-fluorobenzoic acid followed by nitration.

Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one[3]

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

-

7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (100 ml)

-

Fuming Nitric Acid (HNO₃) (100 ml)

-

Ice-water (1500 ml)

-

Acetic Acid for recrystallization

Procedure:

-

In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture and pour it onto 1500 ml of ice-water. This will cause the crude product to precipitate.

-

Collect the crude this compound by filtration.

-

Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.

Diagram 1: Synthetic Workflow for this compound

Caption: A schematic overview of the synthesis of this compound.

Spectroscopic and Crystallographic Data

X-ray crystallography has been employed to determine the solid-state structure of the molecule.[3] The quinazolinone unit is essentially planar, with the nitro group being slightly twisted from this plane.[3]

Table 2: Crystallographic Data for this compound [3]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.6360(11) Å |

| b | 8.409(2) Å |

| c | 8.674(2) Å |

| α | 79.38(3)° |

| β | 89.23(3)° |

| γ | 83.83(3)° |

| Volume | 401.70(16) ų |

| Z | 2 |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its functional groups, making it a valuable synthon in medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents. This is a key reaction in the synthesis of many kinase inhibitors.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation.[4]

These reactions enable the synthesis of a wide array of derivatives. A prominent example is the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a precursor for potent kinase inhibitors.[4][5]

Diagram 2: Key Reactions of this compound

Caption: Reactivity of this compound in drug synthesis.

Biological Significance: Inhibition of the Raf-MEK-ERK Signaling Pathway

Derivatives of this compound have been extensively investigated as inhibitors of the Raf-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]

Mutations in the BRAF gene, a key component of this pathway, are prevalent in various malignancies, including melanoma.[8] Quinazolinone-based inhibitors, synthesized from intermediates like this compound, can block the activity of Raf kinases, thereby inhibiting downstream signaling and suppressing tumor growth.[8]

Diagram 3: The Raf-MEK-ERK Signaling Pathway and its Inhibition

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by quinazolinone derivatives.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of a new generation of targeted anticancer agents. A thorough understanding of its synthesis, characterization, and chemical behavior is crucial for researchers and scientists working towards the development of novel kinase inhibitors.

References

- 1. This compound|CAS 162012-69-3 [benchchem.com]

- 2. 162012-69-3|this compound|BLD Pharm [bldpharm.com]

- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sjar-tech.com [sjar-tech.com]

- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-nitroquinazolin-4(3H)-one in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While not typically an end-effector drug itself, it serves as a crucial chemical intermediate in the synthesis of a multitude of potent and selective kinase inhibitors. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine and nitro substituents, makes it an ideal scaffold for developing targeted anticancer agents. This guide delves into the core mechanism of action, not of the compound in isolation, but of the pharmacophore it represents and the downstream molecules it helps create. We will explore the signaling pathways modulated by its derivatives and the experimental methodologies used to characterize their activity.

The quinazolinone core is a privileged scaffold in drug discovery, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites. The addition of a fluorine atom at the 7-position and a nitro group at the 6-position enhances its utility as a building block for creating compounds that target key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Raf kinases.

The Quinazolinone Scaffold: A Foundation for Kinase Inhibition

The primary mechanism of action for compounds derived from this compound is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth.

The quinazolinone core structure is adept at targeting the ATP-binding pocket due to its structural and electronic features:

-

Hydrogen Bonding: The nitrogen atoms and the carbonyl group of the quinazolinone ring can form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site.

-

Hydrophobic Interactions: The bicyclic ring system provides a planar surface that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues within the ATP-binding cleft.

-

Scaffold for Diversity: The core structure allows for chemical modifications at various positions. This compound is particularly useful because the nitro group can be readily reduced to an amine, which then serves as a handle for adding larger, more complex side chains. These side chains can extend into other regions of the ATP-binding site, conferring both potency and selectivity for the target kinase.

Key Signaling Pathways Targeted by Derivatives

Derivatives of this compound have been instrumental in the development of inhibitors for several critical oncogenic pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a major driver of cell proliferation and survival in many epithelial cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

Quinazolinone-based inhibitors, synthesized from intermediates like this compound, are designed to block the initial phosphorylation step, thereby shutting down all downstream signaling.

Caption: EGFR signaling pathway and point of inhibition by quinazolinone derivatives.

Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that is frequently activated in cancer, most notably in melanoma through mutations in the B-Raf kinase. This compound is a key building block for multi-targeted Raf kinase inhibitors. These inhibitors prevent the phosphorylation of MEK by Raf, thereby halting the signal propagation that ultimately leads to cell proliferation.

Caption: The Raf/MEK/ERK pathway, a key target for quinazolinone-based inhibitors.

Synthetic Workflow and Biological Evaluation

The utility of this compound lies in its synthetic tractability. It serves as a starting point for a series of chemical reactions to build more complex and potent inhibitors. The general workflow involves modifying the core scaffold to introduce functionalities that enhance binding affinity and selectivity for the target kinase.

Caption: General synthetic and evaluation workflow starting from the core compound.

Quantitative Data on Derivatives

While this compound itself shows modest antiproliferative activity, its derivatives exhibit high potency against various cancer cell lines and purified kinases. The following table summarizes representative inhibitory concentration (IC50) and growth inhibition (GI50) data for compounds synthesized using this quinazolinone core.

| Derivative Class | Target | Assay Type | Cell Line / Enzyme | IC50 / GI50 (µM) |

| Quinazolinone-based | EGFR | Enzyme Inhibition | Purified EGFR | 0.069 |

| Quinazolinone-based | NCI-H460 (NSCLC) | Cell Proliferation | Human Cancer Cell Line | 0.789 |

| Quinazolinone-based | HS 578T (Breast) | Cell Proliferation | Human Cancer Cell Line | 2.59 - 9.55 (TGI) |

| 4-Anilinoquinoline | BGC823 (Gastric) | Cell Proliferation | Human Cancer Cell Line | 4.65 |

| 4-Anilinoquinoline | HeLa (Cervical) | Cell Proliferation | Human Cancer Cell Line | 7.15 |

Note: The data presented are for various derivatives and not for this compound itself. TGI refers to Total Growth Inhibition.

Experimental Protocols

The characterization of kinase inhibitors derived from this compound relies on a standard set of biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the potency (IC50) of a test compound against a purified protein kinase.

1. Materials and Reagents:

-

Recombinant purified protein kinase (e.g., EGFR, B-Raf).

-

Kinase-specific substrate peptide.

-

Test compound (dissolved in DMSO).

-

ATP solution.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

2. Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for control wells.

-

Add 2 µL of a solution containing the kinase and its specific substrate peptide, prepared in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 5 µL.

-

Gently mix the plate and incubate at 30°C for 60 minutes.

-

Stop the reaction and measure kinase activity according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

-

Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40-minute incubation at room temperature).

-

Adding 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal (30-minute incubation at room temperature).

-

-

Measure the luminescence of each well using a plate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation and viability of cancer cells.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well clear flat-bottom plates.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at ~570 nm.

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis to determine the GI50 value, the concentration at which the growth is inhibited by 50%.

Conclusion

This compound is a cornerstone intermediate in the synthesis of targeted kinase inhibitors. While its own biological activity is limited, the quinazolinone core it provides is a highly effective scaffold for engaging the ATP-binding site of oncogenic kinases like EGFR and Raf. The strategic placement of fluoro and nitro groups facilitates the synthesis of diverse and potent derivatives. Understanding the mechanism of action of these derivatives—primarily competitive ATP inhibition leading to the blockade of pro-survival signaling pathways—is essential for the rational design of next-generation anticancer therapeutics. The experimental protocols outlined herein represent the standard methodologies for characterizing the potency and cellular effects of these valuable compounds.

Unveiling the Biological Potential of 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, particularly the fluorine and nitro substitutions on the quinazolinone core, make it a crucial building block for the synthesis of potent kinase inhibitors. This technical guide delves into the known biological activities of this compound, focusing on its role as an anticancer agent. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound has emerged as a particularly valuable intermediate in the development of targeted cancer therapies. Its planar structure and the electronic properties conferred by the fluoro and nitro groups facilitate its interaction with the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide will provide an in-depth overview of the synthesis, biological activity, and methods for evaluating this compound and its derivatives.

Synthesis

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

7-Fluoroquinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Acetic Acid

Procedure:

-

In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour, with continuous stirring.

-

After the reaction is complete, cautiously pour the reaction mixture into a beaker containing a large volume of ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from acetic acid to obtain purified crystals of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an inhibitor of protein kinases involved in cancer cell proliferation and survival. Its mechanism of action is centered around the competitive inhibition of ATP binding to the kinase domain of these enzymes.

Antiproliferative Activity

The compound has demonstrated potent antiproliferative effects against various cancer cell lines. The presence of the fluorine and nitro groups is believed to enhance its binding affinity to molecular targets within cancer cells.

Kinase Inhibition

This compound is a known precursor for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Raf kinases, both of which are key components of critical oncogenic signaling pathways.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and metastasis.[1] this compound and its derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent signal transduction.[2]

-

Raf Kinase Inhibition: The Raf family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, leading to constitutive activation of the pathway. This compound serves as a key intermediate for the development of multi-targeted Raf kinase inhibitors.[2]

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize the available data on its antiproliferative and EGFR inhibitory activities.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) |

| This compound | OVCAR-3 (Ovarian Cancer) | Antiproliferative | 2.11 - 11.67[2] |

| Compound | Target | Cell Line | Assay Type | IC₅₀ (µM) |

| This compound | EGFR | OVCAR-3 (Ovarian Cancer) | Kinase Inhibition | 0.46 - 1.12[2] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase reaction buffer

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

Kinase Reaction: In each well, add the test compound, recombinant EGFR enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its biological evaluation.

Caption: EGFR Signaling Pathway Inhibition.

Caption: Biological Evaluation Workflow.

Conclusion

This compound stands out as a versatile and potent scaffold in the realm of anticancer drug discovery. Its demonstrated antiproliferative activity and its role as a key intermediate in the synthesis of targeted kinase inhibitors, particularly against EGFR and Raf kinases, underscore its significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future investigations focusing on expanding the scope of its biological targets and optimizing its pharmacokinetic properties will be crucial in translating its promise into clinical applications.

References

The Lynchpin of Kinase Inhibitor Synthesis: A Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a multitude of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Its strategic fluorination and nitration provide essential handles for medicinal chemists to elaborate the quinazoline scaffold into highly specific and efficacious anti-cancer agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and utility of this compound in the development of targeted kinase inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its application in drug discovery and development.

Introduction

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This compound has emerged as a particularly valuable building block due to the presence of two key functional groups: a fluorine atom at the 7-position and a nitro group at the 6-position.[2] The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group serves as a versatile precursor to an amino group, enabling further derivatization.[2] This intermediate is notably used in the synthesis of several multi-targeted Raf kinase inhibitors and EGFR tyrosine kinase inhibitors.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 162012-69-3 | [2] |

| Molecular Formula | C₈H₄FN₃O₃ | [2] |

| Molecular Weight | 209.13 g/mol | [4] |

| Appearance | Light yellow to orange powder | [2] |

| Melting Point | 288 °C (decomposes) | [2] |

| Solubility | Soluble in acetic acid | [4] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol

Materials:

-

7-Fluoroquinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice water

Procedure:

-

In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).[3]

-

Heat the mixture at 100 °C (373 K) for 1 hour.[3]

-

After cooling, pour the reaction mixture onto ice-water (1500 ml) to precipitate the crude product.[3]

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from acetic acid to obtain crystals of this compound suitable for further use.[3]

Application as a Kinase Inhibitor Intermediate

The true value of this compound lies in its role as a versatile intermediate for the synthesis of advanced kinase inhibitors. The subsequent chemical transformations typically involve reduction of the nitro group to an amine, followed by various coupling reactions to introduce the desired pharmacophores.

General Synthetic Strategy

A common synthetic pathway involves the following key steps:

-

Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom, typically using thionyl chloride (SOCl₂), to create a good leaving group for subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is displaced by a substituted aniline to introduce the key side chain that often dictates the inhibitor's target specificity.

-

Nitro Group Reduction: The nitro group at the 6-position is reduced to an amine, commonly through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride (SnCl₂).

-

Amide Coupling: The newly formed amino group at the 6-position is then acylated or coupled with other moieties to complete the synthesis of the final kinase inhibitor.

Case Study: Synthesis of Dacomitinib

Dacomitinib is an irreversible pan-HER inhibitor synthesized from precursors that lead to the formation of this compound. The synthesis of Dacomitinib highlights the utility of this intermediate.

Experimental Protocol for Key Steps:

-

Step 1: Nitration to form this compound: As described in section 3.1.

-

Step 2: Reduction of the Nitro Group: this compound is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added, along with a catalytic amount of concentrated hydrochloric acid. The mixture is subjected to hydrogenation (1-6 atmospheres of H₂ pressure) at 10-50 °C for 1-6 hours until the reaction is complete as monitored by TLC. The catalyst is removed by filtration, and the solvent is evaporated to yield 6-amino-7-fluoro-4(3H)-quinazolinone.

-

Step 3 & 4: Further Elaboration: The synthesis proceeds with subsequent amidation and methoxylation reactions, followed by chlorination and finally coupling with 3-chloro-4-fluoroaniline to yield Dacomitinib.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from this compound primarily target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a key regulator of cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.[6] Inhibitors derived from the quinazoline scaffold, such as Afatinib and Dacomitinib, act as ATP-competitive inhibitors, blocking the downstream signaling cascades.[6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several quinazoline-based inhibitors exhibit anti-angiogenic properties by targeting VEGFRs.[6]

Raf Kinase Signaling Pathway

The Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently deregulated in cancer.[2] Some quinazoline derivatives have been specifically designed to target Raf kinases.

Quantitative Data of Derived Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of prominent kinase inhibitors synthesized using the this compound intermediate or its close analogs.

Table 1: IC₅₀ Values of Afatinib Against Various Cell Lines and EGFR Mutants

| Cell Line / EGFR Mutant | IC₅₀ (nM) | Reference |

| BxPC3 (Pancreatic Cancer) | 11 | [4] |

| AsPc-1 (Pancreatic Cancer) | 367 | [4] |

| PC-9 (NSCLC, EGFR exon 19 del) | 0.28 | [8] |

| PC-9-GR (Gefitinib-resistant) | 350.0 | [8] |

| H1975 (NSCLC, L858R/T790M) | 38.4 | [8] |

| H460 (NSCLC, wild-type EGFR) | 2300 | [8] |

| EGFRwt | 0.5 | [9] |

| EGFRL858R | 0.4 | [9] |

| EGFRL858R/T790M | 10 | [9] |

| ErbB2 (HER2) | 14 | [9] |

| ErbB4 (HER4) | 1 | [9] |

Table 2: IC₅₀ Values of Dacomitinib Against Various EGFR Mutants and ErbB Family Members

| Target | IC₅₀ (nM) | Reference |

| EGFR | 6 | [10][11] |

| ErbB2 | 45.7 | [10] |

| ErbB4 | 73.7 | [10] |

| HCC827 (exon 19 del) | 0.002 µM (2 nM) | [12] |

| H3255 (L858R) | 0.0007 µM (0.7 nM) | [12] |

Table 3: IC₅₀ Values of a Quinazoline-based Raf Inhibitor (Compound 9m)

| Target | IC₅₀ (nM) | Reference |

| B-Raf | 57 | [13] |

| B-RafV600E | 51 | [13] |

| C-Raf | 1000 | [13] |

| EGFR | 73 | [13] |

| VEGFR2 | 7 | [13] |

Methodologies for Biological Evaluation

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test inhibitor (e.g., quinazoline derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a well of a microplate, add the test inhibitor or DMSO (control).

-

Add the kinase to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][12][14][15]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic functionalization provides a robust platform for the development of potent drugs targeting key oncogenic signaling pathways, including those mediated by EGFR, VEGFR, and Raf kinases. The detailed synthetic protocols, comprehensive biological data, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the design and synthesis of the next generation of kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 179552-73-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro kinase assay [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. webofproceedings.org [webofproceedings.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

The Therapeutic Potential of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have garnered significant attention from researchers and drug development professionals due to their therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the therapeutic landscape of quinazolinone derivatives, focusing on their core pharmacological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visualizations of key biological pathways and workflows.

The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents.[1][2] Numerous quinazolinone-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical relevance of this chemical class.[2][3] This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, providing the foundational knowledge necessary to drive further innovation in this exciting field.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][4] Their mechanisms of action are diverse and often target key signaling pathways implicated in tumorigenesis and cell proliferation.

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are multifaceted, involving the inhibition of critical enzymes, disruption of cellular processes, and induction of programmed cell death.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of EGFR tyrosine kinase.[5] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways responsible for cell growth and proliferation.[1][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[3]

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

-

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[1][7] Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis.[2]

-

Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Quinazolinone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][8]

-

Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), quinazolinone derivatives can induce cell cycle arrest at various phases, preventing cancer cell proliferation.[1]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for treating cancers with deficiencies in other DNA repair pathways. Some quinazoline-dione derivatives have shown potent PARP-1 inhibitory activity.[3]

Below is a diagram illustrating the key signaling pathways targeted by anticancer quinazolinone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

| Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action/Target |

| Compound (107)[1] | A549 | EGFRwt-TK IC50 = 0.01 | EGFR Tyrosine Kinase |

| Compound (106)[1] | - | Cdk4 IC50 = 0.47 | Cdk4, Microtubules |

| Compound (106)[1] | - | Microtubule IC50 = 0.6 | Cdk4, Microtubules |

| Compound 7b[6] | DU-145 | GI50 = 0.3 | Tubulin Assembly Inhibition |

| Compound 7j[6] | DU-145 | GI50 = 0.05 | Tubulin Assembly Inhibition |

| Compound 5l[5] | A549 | 31.21% inhibition at 10 µM | EGFR Inhibition |

| Compound 5n[5] | A549 | 33.29% inhibition at 10 µM | EGFR Inhibition |

| Compound 35[3] | MCF-7 | IC50 in micromolar range | Antiproliferative |

| Compound 46[3] | A549, HCT116, MCF-7 | Good Activity | Antiproliferative |

| Compound 47[3] | A549, HCT116, MCF-7 | Good Activity | Antiproliferative |

| PARP-1 Inhibitors[3] | - | IC50 in nanomolar range | PARP-1 Inhibition |

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9][10][11] Their structural versatility allows for the development of agents with potent and selective antimicrobial properties.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazolinone derivatives are not as extensively elucidated as their anticancer effects, but several modes of action have been proposed:

-

Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Several quinazolinone derivatives have been identified as potential DNA gyrase inhibitors.[12]

-

Disruption of Cell Wall Synthesis: Some derivatives are thought to exert their antibacterial effects by interfering with the synthesis of the bacterial cell wall.[11][13]

-

Interaction with DNA: Quinazolinones may also interact directly with microbial DNA, disrupting its structure and function.[11][13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Compound A-1[9] | S. aureus | Good Activity |

| Compound A-1[9] | S. pyogen | Good Activity |

| Compound A-1[9] | E. coli | Good Activity |

| Compound A-1[9] | P. aeruginosa | Good Activity |

| Compound A-3[9] | A. niger | Excellent Activity |

| Compound A-3[9] | P. aeruginosa | Very Good Activity |

| Compound A-4[9] | P. aeruginosa | Excellent Activity |

| Compound A-4[9] | S. pyogen | Very Good Activity |

| Compound A-4[9] | E. coli | Very Good Activity |

| Compound A-4[9] | A. niger | Very Good Activity |

| Compound A-5[9] | S. aureus, S. pyogen, A. niger, C. albicans | Very Good Activity |

| Compound A-6[9] | C. albicans | Excellent Activity |

| Compound A-6[9] | A. niger | Very Good Activity |

| Hydrazone derivative 4a[12] | E. coli, S. aureus, B. subtilis, S. typhimurium | 4-8 |

| Hydrazone derivative 4a[12] | C. albicans, M. phaseolina | 2-8 |

| Formyl-pyrazole derivative 5a[12] | Various bacteria and fungi | 1-16 |

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[14][15] Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for a range of inflammatory disorders.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are primarily attributed to their ability to inhibit key mediators of the inflammatory response:

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

-

COX Inhibition: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. Certain sulfonamide-bearing quinazolinone derivatives have been suggested to act as COX inhibitors.[14]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative quinazolinone derivatives, often expressed as the percentage of edema inhibition in the carrageenan-induced paw edema model or as ED50 values.

| Compound ID/Reference | Animal Model | Dose | % Edema Inhibition / ED50 |

| Compound 21[15] | Rat | 50 mg/kg p.o. | 32.5% |

| Compound 9[15] | Rat | 50 mg/kg p.o. | 20.4% |

| Compound 15[15] | Rat | 50 mg/kg p.o. | >24.6% |

| Compounds 4 and 5[14] | Rat | 50 mg/kg | Considerable Inhibition |

| Compounds 6, 7, 8, 9, 10, 11[14] | Rat | 50 mg/kg | Moderate Inhibition |

| QA-2[16] | Rat | - | 82.75% |

| QA-6[16] | Rat | - | 81.03% |

Anticonvulsant Activity

A significant number of quinazolinone derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models of epilepsy.[17][18][19]

Mechanisms of Anticonvulsant Action

The primary proposed mechanism for the anticonvulsant activity of quinazolinone derivatives involves the modulation of GABAergic neurotransmission:

-

GABA-A Receptor Modulation: Many anticonvulsant quinazolinones are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[19]

Quantitative Data: Anticonvulsant Activity

The following table presents the anticonvulsant activity of selected quinazolinone derivatives, typically expressed as ED50 (median effective dose) in animal models of seizures.

| Compound ID/Reference | Animal Model | Seizure Model | ED50 (mg/kg) |

| Compound 5b[20] | Mice | scPTZ | 152 |

| Compound 5c[20] | Mice | scPTZ | 165 |

| Compound 5d[20] | Mice | scPTZ | 140 |

| Compound 8b[19] | Mice | PTZ-induced | - |

| Compound 12[2] | - | PTZ-induced | 457 |

| Compound 38[2] | - | PTZ-induced | 251 |

| Compound 2c[2] | - | PTZ-induced | 73.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The following is a general, multi-step procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a common and versatile scaffold.

Step 1: Acylation of Anthranilic Acid

-

Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).

-

Slowly add an acylating agent (e.g., acetyl chloride or benzoyl chloride) to the solution while stirring, often at reduced temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).

-

Pour the reaction mixture into ice-cold water to precipitate the N-acylanthranilic acid.

-

Filter, wash the precipitate with water, and dry.

Step 2: Cyclization to form the Benzoxazinone Intermediate

-

Reflux the N-acylanthranilic acid with a dehydrating agent, such as acetic anhydride, for 1-3 hours.

-

Cool the reaction mixture to room temperature, which may induce crystallization of the 2-substituted-3,1-benzoxazin-4-one.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry.

Step 3: Amination to form the Quinazolinone Ring

-

Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Add the desired primary amine and reflux the mixture for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated 2,3-disubstituted-quinazolin-4(3H)-one by filtration.

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.

-

Well Preparation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

-

Application of Test Compound: Add a defined volume of the quinazolinone derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well. The size of the zone is indicative of the antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinazolinone derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. A control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice of a specific strain and weight range.

-

Compound Administration: Administer the quinazolinone derivative or a reference anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally. A control group receives the vehicle.

-

Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered to have anticonvulsant activity if it protects the mice from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Conclusion

Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds with demonstrated therapeutic potential in oncology, infectious diseases, inflammation, and neurology. The extensive body of research highlights the importance of the quinazolinone scaffold as a template for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the key biological activities, mechanisms of action, and relevant experimental protocols associated with these compounds. The structured presentation of quantitative data and visual representation of signaling pathways and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]

- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Influence of Fluorine and Nitro Groups on the Biological Activity of Quinazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] The therapeutic potential of quinazolinone derivatives can be significantly modulated by the introduction of various substituents. Among these, the incorporation of fluorine atoms and nitro groups has emerged as a particularly effective strategy to enhance biological activity and fine-tune pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of fluorine and nitro moieties in the activity of quinazolinone compounds, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.

The Role of Fluorine in Enhancing Quinazolinone Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[4][5][6] In the context of quinazolinone derivatives, fluorine substitution has been shown to be crucial for a range of biological activities.

Fluorine's high electronegativity and small atomic radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the electronic properties of the molecule.[5] This can lead to enhanced interactions with biological targets.[4] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the compound's half-life.[7]

Antimicrobial and Antifungal Activity

Structure-activity relationship (SAR) studies have consistently highlighted the importance of halogen substitutions on the quinazolinone ring for antimicrobial activity.[1] The presence of a fluoro group, often in combination with a urea or thiourea moiety, has been associated with highly potent antibacterial activity.[1] For instance, 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have been synthesized and investigated for their biological activities.[1]

Anticancer Activity

In the realm of oncology, fluorinated quinazolinones have shown significant promise, particularly as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[8][9] The presence of a fluorine substituent on the 4-anilino moiety of quinazoline-based EGFR inhibitors can increase affinity through hydrophobic interactions within the ATP-binding cleft.[8] For example, the introduction of a fluorine atom at the C-2 position of the benzene ring in a series of 6-benzamide quinazoline derivatives was found to be vital for their inhibitory activity against EGFR.[8] Furthermore, some tetrafluoro quinazolinone derivatives have demonstrated moderate activity against various tumor cell lines.[10]

Anticonvulsant Activity

Novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and have demonstrated significant anticonvulsant activity with a good safety margin.[11][12] The substitution of iodine with fluorine at position 6 of the quinazolinone moiety was explored to improve the pharmacokinetic profile, as fluorine is smaller and more reactive, potentially leading to better binding to biological targets.[11]

The Impact of Nitro Groups on Quinazolinone Functionality

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the quinazolinone scaffold.[13] It is often utilized as a key functional group in the synthesis of bioactive molecules and can also serve as a precursor for the introduction of other functionalities, such as amino groups, through reduction.[14][15]

Antimicrobial and Antifungal Activity

The presence of nitro substituents on quinazolinone derivatives has been shown to confer marked antimicrobial activity. For instance, compounds with p-nitro and m-nitro substituents have demonstrated significant activity against Klebsiella pneumoniae and Curvularia lunata.[1] In another study, 2,3,6-trisubstituted Quinazolin-4-one derivatives containing o-nitrobenzaldehyde and m-nitrobenzaldehyde moieties at position 2 were synthesized and evaluated for their antimicrobial and antifungal activities.[16]

Anticancer Activity

Nitro-substituted quinazolinone derivatives have been investigated as potential anticancer agents. By incorporating a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core, a series of novel 4-anilino-quinazoline derivatives were synthesized as dual EGFR/VEGFR2 inhibitors, which are active under hypoxic conditions.[8] Further substitution at the C-5 position of a benzamide moiety with a nitro group led to a twofold increase in the inhibitory activity on EGFRwt kinase.[8] The reduction of a nitroaromatic group to the corresponding aniline has also been shown to restore or improve activity in certain quinazolinone antibacterials.[15]

The 7-nitroquinazolin-4(3H)-one scaffold is a valuable intermediate in the synthesis of more complex molecules, including novel drug candidates with potential anticancer, antihypertensive, and anti-inflammatory properties.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, illustrating the impact of fluorine and nitro group substitutions on the biological activity of quinazolinone derivatives.

Table 1: Antibacterial Activity of Substituted Quinazolinones

| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |

| 15 | 2-phenyl, 3-(nitrile-substituted phenyl) | S. aureus | 0.03 | [15] |

| 16 | 2-phenyl, 3-(alkynyl-substituted phenyl) | S. aureus | 0.003 | [15] |

| 5 | 2-phenyl, 3-(fluoro-substituted phenyl) | S. aureus | Potent | [15] |

| 1 | 2-phenyl, 3-(nitro-substituted phenyl) | S. aureus | Potent | [15] |

| 6e | 2-(3,5-dichloroanilino), 7-nitro | MRSA (JE2) | 0.3-1.9 µM (MIC50) | [17] |

| 6g | 2-(3,5-dichloroanilino), 6,7-difluoro | MRSA (JE2) | 0.3-1.9 µM (MIC50) | [17] |

Table 2: EGFR Kinase Inhibitory Activity of Substituted Quinazolinones

| Compound ID | Substituents | Target | IC50 (nM) | Reference |

| 17 | 4-(hydrophilic moiety of neratinib) | EGFR | 1.8 | [8] |

| Lapatinib | (Reference Drug) | EGFR | 10 | [8] |

| (R)-9 | Fluorinated quinazoline | TrkA/B/C | 85-650 | [18] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of substituted quinazolinone derivatives, based on the cited literature.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

A common route for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the reaction of an appropriately substituted anthranilic acid with an acyl chloride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

-

Step 1: Synthesis of 2-Substituted Benzoxazin-4-one: A solution of substituted anthranilic acid in a suitable solvent (e.g., pyridine, dioxane) is treated with an acyl chloride at room temperature or with gentle heating. The reaction mixture is stirred for a specified time, and the product is isolated by precipitation and filtration.

-

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone: The 2-substituted benzoxazin-4-one is dissolved in a solvent like glacial acetic acid or ethanol, and the appropriate primary amine is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration, then purified by recrystallization.

For the synthesis of amine-functionalized quinazolinones, a nitro-substituted precursor is often synthesized first and then reduced using reagents like tin(II) chloride in ethanol.[15][19]

In Vitro Antibacterial Activity Assay (Microdilution Method)

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The culture is then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR kinase is evaluated using various biochemical assays.

-

Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using an ELISA-based format or a radiometric assay with [γ-33P]ATP.

-

Procedure: The EGFR kinase enzyme is incubated with the test compound at various concentrations, a specific substrate (e.g., a synthetic peptide), and ATP in an appropriate buffer.

-

Detection: The extent of phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate or by measuring the incorporation of the radiolabel.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of quinazolinone derivatives is often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

Caption: EGFR signaling pathway and the inhibitory action of fluorinated quinazolinones.

Caption: NF-κB signaling pathway targeted by anti-inflammatory quinazolinones.

Caption: General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mdpi.com [mdpi.com]

- 18. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis, Properties, and Role in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key heterocyclic intermediate in the synthesis of targeted anticancer therapies. This document details its synthesis, physicochemical properties, and its pivotal role as a building block for potent kinase inhibitors, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Characterization

This compound is a substituted quinazolinone with the chemical formula C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol .[1] Its structure is characterized by a quinazolinone core functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This substitution pattern is crucial for its subsequent chemical modifications in the synthesis of more complex molecules. The compound typically appears as a light yellow to orange powder or crystalline solid.[1]

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference |

| CAS Number | 162012-69-3 | [1] |

| Molecular Formula | C₈H₄FN₃O₃ | [2] |

| Molecular Weight | 209.14 g/mol | [2] |

| Melting Point | 288 °C (decomposition) | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| Unit Cell Dimensions | a = 5.6360(11) Å, b = 8.409(2) Å, c = 8.674(2) Å | [2] |

| α = 79.38(3)°, β = 89.23(3)°, γ = 83.83(3)° | [2] | |

| Purity (HPLC) | >98.0% | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted from a reported procedure for the synthesis of the title compound.[2]

Materials:

-

7-Fluoroquinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Acetic Acid (for recrystallization)

Procedure:

-

In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).

-

Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture and carefully pour it onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude this compound by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.[2]

A similar patented method describes the synthesis starting from 2-amino-4-fluorobenzoic acid and formamidine acetate to first produce 7-fluoro-4-hydroxy quinazoline, which is then nitrated.[3] This method also emphasizes a purification step using methanol to remove isomers.[3]

Role as a Key Intermediate in Drug Synthesis

This compound is a critical intermediate in the synthesis of several multi-targeted kinase inhibitors, most notably in the development of anticancer drugs.[1][2] The fluoro and nitro groups serve as reactive handles for further chemical modifications.

Synthesis of Afatinib Intermediate